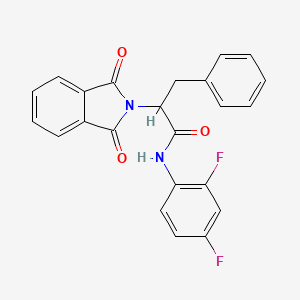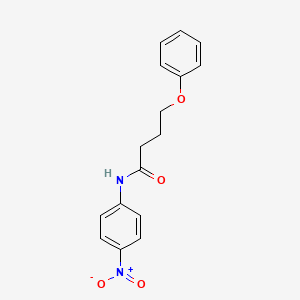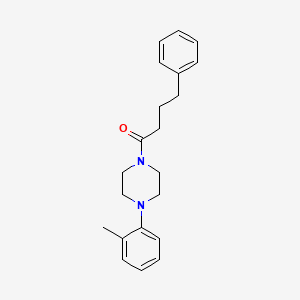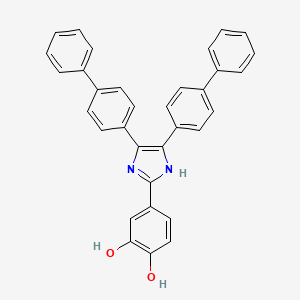![molecular formula C23H23N3O4S B4887164 1-(diphenylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4887164.png)
1-(diphenylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related piperazine derivatives involves multi-step reactions, typically starting from basic piperazine units and incorporating various functional groups through reactions such as alkylation, sulfonylation, and condensation. For instance, derivatives have been synthesized by reacting piperazine compounds with sulfonyl chlorides or nitrobenzene derivatives under specific conditions, resulting in compounds with unique structural features and potential biological activities (Wang et al., 2004).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can adopt various conformations. X-ray crystallography studies have revealed that such compounds often exhibit chair or boat conformations for the piperazine ring, with functional groups attached to the nitrogen atoms or the carbon atoms in the ring. These structures are stabilized by intramolecular and intermolecular hydrogen bonds, π-π interactions, and other non-covalent interactions, contributing to their stability and reactivity (Kumar et al., 2007).
Chemical Reactions and Properties
Piperazine derivatives participate in various chemical reactions, including substitutions, additions, and redox reactions, depending on the functional groups present in the molecule. For example, the nitro group in "1-(diphenylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine" can undergo reduction to an amine, increasing the molecule's reactivity towards nucleophilic substitutions. Furthermore, the presence of the sulfonyl group allows for sulfonation reactions, enhancing the compound's solubility and reactivity (Prasad et al., 2008).
Physical Properties Analysis
The physical properties of piperazine derivatives, including melting points, boiling points, and solubility, are significantly influenced by the nature and position of substituents on the piperazine ring. The introduction of sulfonyl and nitro groups tends to increase the compound's polarity, affecting its solubility in various solvents. Crystallography studies provide insights into the compound's solid-state structure, which is crucial for understanding its physicochemical behavior and interaction with biological targets (Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties of "1-(diphenylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine" are characterized by its reactivity towards nucleophiles, electrophiles, and radicals. The functional groups present in the molecule, such as the sulfonyl and nitro groups, play a critical role in determining its reactivity pattern. These groups can undergo various chemical transformations, leading to a wide range of reaction products with potential biological or pharmaceutical applications (Ivachtchenko et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-benzhydryl-4-(3-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c27-26(28)21-12-7-13-22(18-21)31(29,30)25-16-14-24(15-17-25)23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,18,23H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVWETSRHQUCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diphenylmethyl)-4-(3-nitrobenzenesulfonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4887095.png)
![4-{[2-(2-fluorophenyl)-1-methylethyl]amino}cyclohexanol](/img/structure/B4887100.png)

![2,2,7,7-tetramethyl-5-(propoxymethyl)tetrahydro-3aH-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran](/img/structure/B4887120.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B4887140.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-fluorobenzyl)piperazine](/img/structure/B4887149.png)
![methyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4887161.png)
![2-methoxy-N-[4-(4-nitrophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4887163.png)
![1-bromo-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4887182.png)
![2-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4887188.png)
![2,2,2-trichloro-N-{[(2-nitrophenyl)amino]carbonyl}acetamide](/img/structure/B4887189.png)